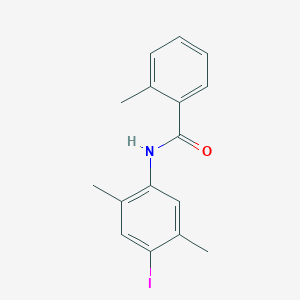![molecular formula C23H28ClN3O3 B244636 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244636.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide, also known as BCTC, is a synthetic compound that belongs to the class of piperazine derivatives. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is expressed in sensory neurons and plays a crucial role in nociception, thermoregulation, and inflammation.
Mechanism of Action
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide exerts its pharmacological effects by selectively blocking the TRPV1 channel, which is involved in the transmission of pain and inflammation signals. By blocking TRPV1, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide reduces the sensitivity of sensory neurons to noxious stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inhibiting cancer cell growth and metastasis, and modulating thermoregulation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which allows for precise modulation of pain and inflammation. However, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
Future research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide should focus on its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more selective and potent TRPV1 antagonists may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide involves the reaction of 3-chloro-4-(4-fluorophenyl)aniline with 2-methoxy-3-methylbenzoyl chloride in the presence of triethylamine to form 3-chloro-4-(4-fluorophenyl)-2-methoxy-3-methylbenzoyl chloride. The resulting compound is then reacted with butyryl chloride and piperazine to yield N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide.
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C23H28ClN3O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-6-21(28)27-13-11-26(12-14-27)20-10-9-17(15-19(20)24)25-23(29)18-8-5-7-16(2)22(18)30-3/h5,7-10,15H,4,6,11-14H2,1-3H3,(H,25,29) |
InChI Key |
GCOBRKZSVCQJMO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)C)OC)Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)